3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is an aromatic compound with a complex structure that includes bromine, fluorine, nitro, and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 4-fluoronitrobenzene, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonylation and bases like sodium hydroxide for nucleophilic substitution. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form strong bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoronitrobenzene: Similar structure but lacks the sulfonyl chloride group.
4-Fluoro-3-nitrobenzenesulfonyl chloride: Similar but with different positioning of substituents.
Uniqueness
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-4-1-3(15(8,13)14)2-5(6(4)9)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBEBCMLFCBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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